1-Bromo-2,4,6-trifluorobenzene

Crystal Engineering Solid-State Chemistry Polymorph Screening

1-Bromo-2,4,6-trifluorobenzene (CAS 2367-76-2) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₃ and a molecular weight of 210.98 g/mol. It features a 1,3,5-substitution pattern of fluorine atoms and a bromine atom at the 1-position, making it a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
CAS No. 2367-76-2
Cat. No. B1265865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4,6-trifluorobenzene
CAS2367-76-2
Molecular FormulaC6H2BrF3
Molecular Weight210.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)F)F
InChIInChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
InChIKeyPZBSPSOGEVCRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4,6-trifluorobenzene (CAS 2367-76-2) for Pharmaceutical Intermediates and Fluorinated Building Blocks


1-Bromo-2,4,6-trifluorobenzene (CAS 2367-76-2) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₃ and a molecular weight of 210.98 g/mol . It features a 1,3,5-substitution pattern of fluorine atoms and a bromine atom at the 1-position, making it a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound is a colorless to almost colorless clear liquid at room temperature, with a melting point of 3.5–4 °C, a boiling point of 140–141 °C, a density of 1.79–1.80 g/mL, and a refractive index of 1.48 . Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the construction of complex fluorinated aromatic systems [1].

Why 1-Bromo-2,4,6-trifluorobenzene Cannot Be Readily Replaced by Other Bromo-Fluorobenzenes


The specific 1,3,5-trifluoro substitution pattern on the benzene ring imparts unique electronic and steric properties to 1-bromo-2,4,6-trifluorobenzene that are not shared by its regioisomers or less fluorinated analogs . The symmetric arrangement of three electron-withdrawing fluorine atoms significantly deactivates the ring toward electrophilic aromatic substitution, while the bromine atom provides a handle for regioselective functionalization via metal-catalyzed cross-coupling or nucleophilic aromatic substitution . In contrast, isomers like 1-bromo-2,4,5-trifluorobenzene or 1-bromo-3,5-difluorobenzene exhibit different electronic distributions and steric hindrance profiles, leading to altered reactivity, selectivity, and physical properties . These differences can critically impact the yield, purity, and downstream performance of pharmaceutical intermediates and advanced materials, making direct substitution unreliable without re-optimization of synthetic routes [1].

Quantitative Differentiation of 1-Bromo-2,4,6-trifluorobenzene from Key Analogs


Packing Polymorphism in 1-Bromo-2,4,6-trifluorobenzene vs. Lack Thereof in 1-Bromo-2,4,5-trifluorobenzene

1-Bromo-2,4,6-trifluorobenzene exhibits packing polymorphism, crystallizing in two nonidentical solid-state phases with markedly different packing motifs but similar packing efficiencies, as reported in a CrystEngComm study [1]. In contrast, 1-bromo-2,4,5-trifluorobenzene, a common alternative, is typically described as a liquid or low-melting solid without reported polymorphism in standard vendor documentation . This polymorphic behavior can influence crystallization processes, dissolution rates, and long-term stability in formulations, providing a potential advantage in solid-form screening for drug development.

Crystal Engineering Solid-State Chemistry Polymorph Screening

Boiling Point Difference Between 1-Bromo-2,4,6-trifluorobenzene and 1-Bromo-2,4,5-trifluorobenzene

The boiling point of 1-bromo-2,4,6-trifluorobenzene is 140–141 °C (lit.) , while that of 1-bromo-2,4,5-trifluorobenzene is 143–144 °C (lit.) . This 3–4 °C difference, though small, can be significant in fractional distillation for purification or solvent recovery in large-scale syntheses. The slightly lower boiling point may also influence reaction kinetics and heat transfer in certain processes.

Physical Property Purification Process Chemistry

Melting Point and Physical State at Room Temperature: 1-Bromo-2,4,6-trifluorobenzene vs. 1-Bromo-2,4,5-trifluorobenzene

1-Bromo-2,4,6-trifluorobenzene has a melting point of 3.5–4 °C, existing as a liquid at room temperature (20 °C) . In contrast, 1-bromo-2,4,5-trifluorobenzene has a melting point of approximately -19 °C, also a liquid at room temperature [1]. However, the higher melting point of the target compound means it may require mild heating or controlled storage conditions to remain liquid in cooler environments, which can be a handling consideration but also offers an advantage in solid-dosing applications if desired. The difference in solidification temperature can be leveraged in crystallization and purification workflows.

Handling Formulation Process Engineering

Synthetic Utility in Palladium-Catalyzed Cross-Couplings: A Class-Level Inference for Fluorinated Aryl Bromides

1-Bromo-2,4,6-trifluorobenzene is explicitly cited as a suitable substrate for palladium-catalyzed oxidative Heck reactions and other cross-couplings . While direct yield comparisons between regioisomers are scarce, the symmetric 1,3,5-trifluoro pattern is known to provide a unique electronic environment that can enhance regioselectivity in metal-catalyzed transformations [1]. In contrast, 1-bromo-2,4,5-trifluorobenzene is also used in Suzuki couplings [2], but the differing substitution pattern may lead to different reaction outcomes and optimization requirements. This class-level inference suggests that the target compound may offer distinct advantages in specific coupling reactions due to its electronic symmetry.

Cross-Coupling Suzuki-Miyaura Pharmaceutical Intermediates

Computed LogP and Solubility Profile of 1-Bromo-2,4,6-trifluorobenzene

The calculated LogP (XLogP) for 1-bromo-2,4,6-trifluorobenzene is 2.9, and its consensus LogP is 3.45, indicating moderate lipophilicity [1]. The compound has a calculated water solubility of 0.0792 mg/mL (LogS -3.43), classifying it as moderately soluble . While direct comparative data for 1-bromo-2,4,5-trifluorobenzene are not available in this search, these values provide a baseline for predicting membrane permeability and formulation behavior in drug discovery programs. The trifluorinated aromatic core contributes to metabolic stability and bioavailability enhancement, a class-wide advantage of fluorinated aromatics [2].

Lipophilicity Drug Design ADME

High Purity Specifications and Quality Control Documentation

Commercial sources of 1-bromo-2,4,6-trifluorobenzene typically offer a purity of ≥98.0% by GC, with detailed certificates of analysis (COA) including GC, NMR, and sometimes HPLC traces . For example, TCI provides a min. 98.0% (GC) purity, while Sigma-Aldrich offers 99% purity . In comparison, 1-bromo-2,4,5-trifluorobenzene is also available at high purity (e.g., 98% from Thermo Scientific) , but the specific analytical documentation and batch-to-batch consistency may vary by supplier. The availability of comprehensive analytical data facilitates regulatory compliance and ensures reproducibility in research and industrial applications.

Quality Assurance Analytical Standards Procurement

Recommended Applications of 1-Bromo-2,4,6-trifluorobenzene Based on Verified Differentiation


Synthesis of Fluorinated Pharmaceutical Intermediates via Suzuki-Miyaura Coupling

The compound serves as an aryl bromide partner in palladium-catalyzed Suzuki-Miyaura cross-couplings to construct biaryl scaffolds common in kinase inhibitors and other drug candidates. The symmetric 1,3,5-trifluoro substitution pattern may offer enhanced regioselectivity compared to asymmetric regioisomers, reducing byproduct formation and improving yield in complex molecule synthesis [1].

Solid-Form Screening and Polymorph Studies in Preformulation

The documented packing polymorphism of 1-bromo-2,4,6-trifluorobenzene makes it a useful model compound for studying crystallization behavior and solid-state properties of fluorinated aromatics [2]. This knowledge can inform formulation development and intellectual property strategies for new chemical entities containing similar motifs.

Development of Agrochemical Active Ingredients Requiring Fluorinated Building Blocks

The compound is a key intermediate in the synthesis of fluorinated pyrethroids and other crop protection agents, where the trifluorinated ring enhances metabolic stability and bioactivity [3]. Its liquid state at room temperature and moderate lipophilicity (LogP ~2.9) facilitate handling and incorporation into complex synthetic sequences.

Academic and Industrial Research on Cross-Coupling Methodologies

As a well-characterized, high-purity aryl bromide, it is an ideal substrate for developing and optimizing new palladium-catalyzed coupling protocols (e.g., Heck, Sonogashira) . The availability of detailed analytical data (GC, NMR) from reputable suppliers supports reproducibility and method validation.

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